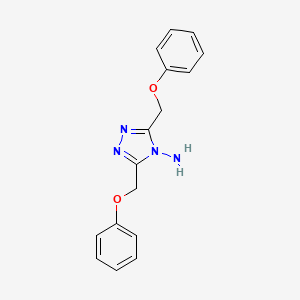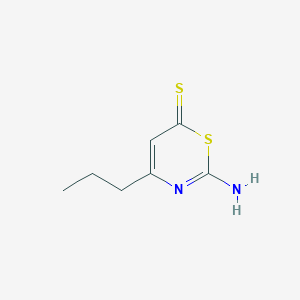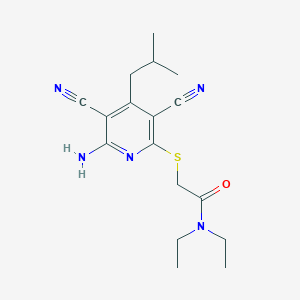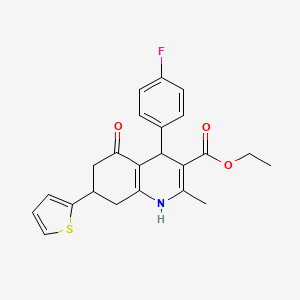![molecular formula C23H27NO2 B11088838 N-[2-(1-adamantyloxy)ethyl]-1-naphthamide](/img/structure/B11088838.png)
N-[2-(1-adamantyloxy)ethyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is a compound that combines the structural features of adamantane and naphthalene. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while naphthalene is an aromatic hydrocarbon with two fused benzene rings. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of adamantan-1-ol with 2-bromoethyl naphthalene-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of adamantan-1-ol attacks the bromoethyl group, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the naphthalene ring can interact with aromatic residues in proteins. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-ADAMANTYL)-2-BROMOETHYLNAPHTHALENE-1-CARBOXAMIDE
- N-(2-ADAMANTYL)-2-CHLOROETHYLNAPHTHALENE-1-CARBOXAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the ether linkage between the adamantane and naphthalene moieties. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not observed in similar compounds with different linkages.
Propiedades
Fórmula molecular |
C23H27NO2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-[2-(1-adamantyloxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H27NO2/c25-22(21-7-3-5-19-4-1-2-6-20(19)21)24-8-9-26-23-13-16-10-17(14-23)12-18(11-16)15-23/h1-7,16-18H,8-15H2,(H,24,25) |
Clave InChI |
DOMKDSULWXTEQI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)
![Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-](/img/structure/B11088761.png)

![12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11088781.png)


![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088809.png)

![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(3-chlorophenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11088824.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11088841.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide](/img/structure/B11088843.png)
![N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088844.png)

![N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B11088855.png)
